![molecular formula C14H9N3O3Se B14307347 5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole CAS No. 111480-75-2](/img/structure/B14307347.png)
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole is an organic compound that contains a selenium atom bonded to a 4-nitrophenyl group and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 4-nitrophenylselenol with 3-phenyl-1,2,4-oxadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 5-[(4-Aminophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium, which is known for its antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials with unique properties, such as conductive polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets and pathways in biological systems. The selenium atom can participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. The nitrophenyl group may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylselenol: Contains a selenium atom bonded to a 4-nitrophenyl group but lacks the oxadiazole ring.
3-Phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the selenium and nitrophenyl groups.
5-Phenyl-1,2,4-oxadiazole: Similar structure but lacks the selenium and nitrophenyl groups.
Uniqueness
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both the selenium atom and the 1,2,4-oxadiazole ring, which impart distinct chemical and biological properties
Properties
CAS No. |
111480-75-2 |
|---|---|
Molecular Formula |
C14H9N3O3Se |
Molecular Weight |
346.21 g/mol |
IUPAC Name |
5-(4-nitrophenyl)selanyl-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9N3O3Se/c18-17(19)11-6-8-12(9-7-11)21-14-15-13(16-20-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
FWEKRPKTRUNYGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)[Se]C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


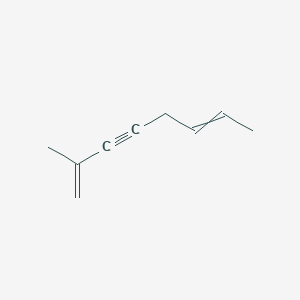
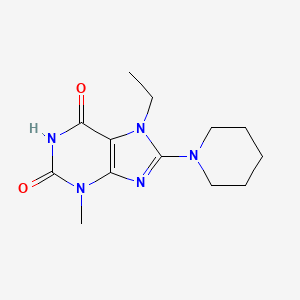
![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

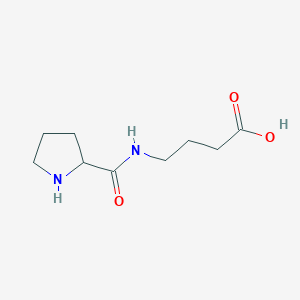
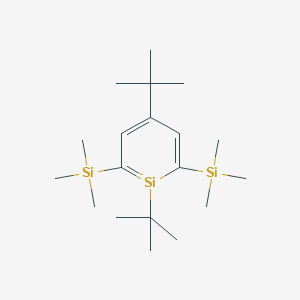
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)

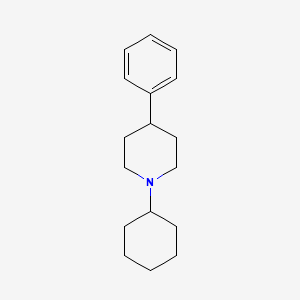


![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
